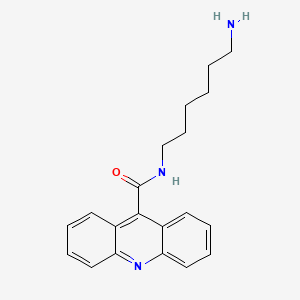
2-(Dimethylphenylsilyl)benzyl alcohol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Photocatalytic Benzyl Alcohol Oxidation and Hydrogen Production
- Application Summary: This research focuses on the photocatalytic splitting of alcohols into hydrogen and the corresponding carbonyl compounds, which has potential applications in the production of clean H2 fuel and high-value chemicals using solar light as the sole energy input .
- Methods and Procedures: The researchers constructed a highly efficient photocatalyst for photocatalytic cooperative highly selective oxidation of benzyl alcohol to benzaldehyde and H2 production by confining atomically precise Pd6(SC12H25)12 clusters on CdS nanorods .
- Results: The constructed photocatalyst dramatically enhanced the photocatalytic activity. Density functional theory (DFT) calculations revealed the mechanism of benzyl alcohol decomposition and highlighted the crucial role of water molecules at atomic precision .
2. Highly-Selective Oxidation of Benzyl Alcohol to Benzaldehyde
- Application Summary: The selective oxidation of aromatic alcohols to aldehydes with oxygen is of crucial importance for industrial catalysis .
- Methods and Procedures: Co single atoms supported by nitrogen-doped carbon catalysts (Co1/NC) were successfully prepared and applied into the oxidation of benzyl alcohol to benzaldehyde .
- Results: The 4-Co1/NC catalyst achieved 95.2% benzyl alcohol conversion and nearly 99.9% benzaldehyde selectivity .
Zukünftige Richtungen
Research on 2-(Dimethylphenylsilyl)benzyl alcohol and similar compounds is ongoing. For instance, the oxidation of benzyl alcohol to benzaldehyde is a key reaction in organic synthesis, and research is focusing on green methods that use “clean” oxidants . Additionally, the differential formation mechanisms of 2-phenylethanol and benzyl alcohol are being investigated, which could have significant implications for industries such as aromatic flower breeding and the essential oil industry .
Eigenschaften
IUPAC Name |
[2-[dimethyl(phenyl)silyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18OSi/c1-17(2,14-9-4-3-5-10-14)15-11-7-6-8-13(15)12-16/h3-11,16H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEGNBYRNRXTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475298 | |
| Record name | {2-[Dimethyl(phenyl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylphenylsilyl)benzyl alcohol | |
CAS RN |
853955-69-8 | |
| Record name | {2-[Dimethyl(phenyl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



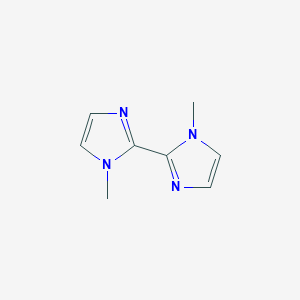
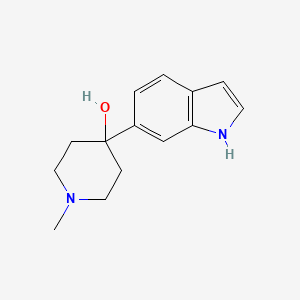
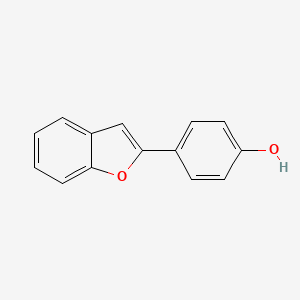
![3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-YL)phthalide](/img/structure/B1610111.png)
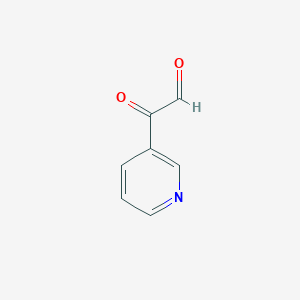
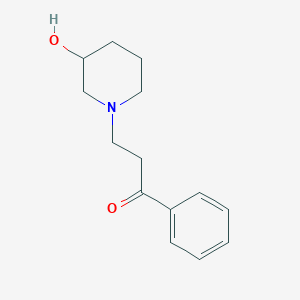
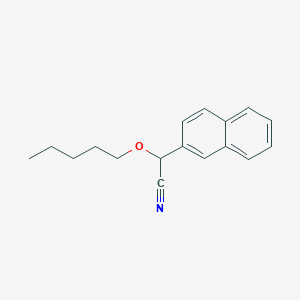
![1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B1610116.png)

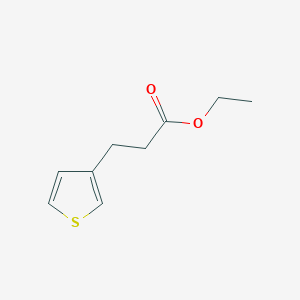
![(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1610123.png)
